molecular formula C18H17NO4S2 B281386 N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide

N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide

Cat. No. B281386
M. Wt: 375.5 g/mol
InChI Key: QAKCFHDZPXRFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide, commonly known as TDB, is a synthetic compound that has gained significant attention in the field of immunology. TDB is a potent agonist of the invariant natural killer T (iNKT) cells, a unique subset of T cells that play a crucial role in regulating the immune system.

Mechanism of Action

TDB activates N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide cells by binding to the CD1d molecule on antigen-presenting cells. This interaction leads to the activation of downstream signaling pathways, resulting in the production of cytokines and chemokines. TDB has been shown to induce the production of interferon-gamma (IFN-γ), interleukin-4 (IL-4), and other cytokines that regulate the immune response.
Biochemical and Physiological Effects:
TDB has been shown to have a profound impact on the immune system. TDB-induced activation of N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide cells leads to the production of cytokines and chemokines that regulate the immune response. TDB has been shown to enhance the anti-tumor activity of natural killer cells and to promote the clearance of infectious agents. TDB has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of TDB is its potency in activating N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide cells, making it a useful tool for studying the immune system. TDB is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of TDB is its potential toxicity, which can vary depending on the dose and route of administration. Therefore, caution should be exercised when using TDB in lab experiments.

Future Directions

The potential applications of TDB in treating various diseases make it an exciting area of research. Future studies should focus on optimizing the synthesis of TDB to improve its purity and yield. Further investigation is needed to determine the optimal dose and route of administration of TDB for various diseases. Additionally, the potential toxicity of TDB should be further studied to ensure its safety for clinical use. Finally, the development of TDB analogs with improved properties could lead to the discovery of new therapeutic agents.
In conclusion, TDB is a promising compound with potent immunomodulatory properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TDB have been discussed in this paper. Further research is needed to fully understand the potential of TDB as a therapeutic agent.

Synthesis Methods

The synthesis of TDB involves a multistep process that starts with the preparation of dibenzo[b,d]furan. This is followed by the formation of a sulfonamide group using thiophene-2-sulfonyl chloride. Finally, acetylation of the amine group completes the synthesis of TDB. The purity and yield of TDB can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

TDB has been extensively studied for its immunomodulatory properties and has shown promising results in preclinical studies. TDB has been shown to activate N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide cells, leading to the production of various cytokines and chemokines that regulate the immune system. TDB has been investigated for its potential to treat various diseases such as cancer, infectious diseases, and autoimmune disorders.

properties

Molecular Formula

C18H17NO4S2

Molecular Weight

375.5 g/mol

IUPAC Name

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-thiophen-2-ylsulfonylacetamide

InChI

InChI=1S/C18H17NO4S2/c1-12(20)19(25(21,22)18-7-4-10-24-18)13-8-9-17-15(11-13)14-5-2-3-6-16(14)23-17/h4,7-11H,2-3,5-6H2,1H3

InChI Key

QAKCFHDZPXRFHU-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=CS4

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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